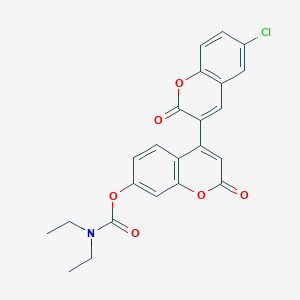

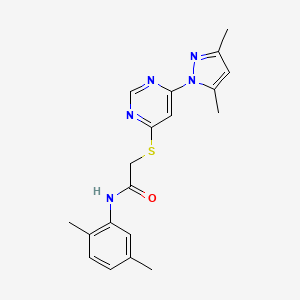

![molecular formula C18H17N7OS B2367166 N-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 1797575-87-1](/img/structure/B2367166.png)

N-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)苯并[c][1,2,5]噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a chemical substance that has been studied for its potential applications . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The solvent was distilled off under reduced pressure at a temperature below 40°C, the residue was cooled to room temperature, dichloromethane was added, the mixture was stirred for 15–20 min and cooled to 0–5°C, 1.3 mol of AlCl 3 and 1 mol of 1,3-difluorobenzene were added, and the mixture was kept at that temperature for about 4–5 h .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a number of different chemical groups. The structure was solved by the dual-space algorithm and refined by full-matrix least squares against F 2 using the NoSpherA2 algorithm implemented within the Olex2 package .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve a number of different steps. These include the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .科学研究应用

- Binding Affinities : N-substituted benzotriazoles, including this compound, exhibit excellent binding affinities to a range of proteins. Researchers have explored their potential as ligands for drug targets .

- Antibacterial and Antifungal Activity : The compound has been screened for invitro antibacterial and antifungal activity. It shows significant antibacterial activity and moderate antifungal activity. Docking studies with relevant protein structures provide insights into its mechanism of action .

- Synthetic Organic Chemistry : Benzotriazoles are widely used in synthetic organic chemistry. Their unique structure allows for diverse synthetic transformations and functional group manipulations .

- Corrosion Inhibitors : Some benzotriazoles serve as effective corrosion inhibitors, protecting metals from degradation in various environments .

- Fluorescent Compounds : Benzotriazoles can be modified to create fluorescent compounds, which find applications in materials science and imaging .

- Protein Interactions : Due to its structural features, this compound can be used to study protein-ligand interactions. Researchers investigate its binding to specific proteins, aiding drug design and understanding biological processes .

- Photo Stabilizers : Benzotriazoles are employed as photo stabilizers in polymers and plastics, enhancing their resistance to UV degradation .

Drug Discovery and Medicinal Chemistry

Materials Science

Biological Studies

未来方向

作用机制

Target of Action

Similar compounds have been identified as potent inhibitors of acetylcholinesterase (ache) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its target by forming a covalent bond, thereby inhibiting the function of the target enzyme .

Biochemical Pathways

If we consider its potential role as an ache inhibitor, it could affect the cholinergic pathway, leading to an increase in the concentration of acetylcholine in the synaptic cleft .

Result of Action

If it acts as an ache inhibitor, it could lead to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .

属性

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7OS/c19-10-16-17(21-6-5-20-16)25-7-3-12(4-8-25)11-22-18(26)13-1-2-14-15(9-13)24-27-23-14/h1-2,5-6,9,12H,3-4,7-8,11H2,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYQPLCGICTAIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=NC=CN=C4C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367089.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2367090.png)

![3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2367092.png)

![3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2367094.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2367097.png)

![N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2367098.png)